5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole
Description
5-[(Biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole is a tetrazole derivative featuring a biphenyl-4-yloxymethyl substituent at the 5-position and a 4-bromophenyl group at the 1-position. Tetrazoles are heterocyclic compounds known for their metabolic stability and role as bioisosteres for carboxylic acids, particularly in pharmaceuticals. The bromine atom on the phenyl ring may enhance lipophilicity and influence binding interactions in biological systems.
Properties
Molecular Formula |
C20H15BrN4O |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-[(4-phenylphenoxy)methyl]tetrazole |
InChI |
InChI=1S/C20H15BrN4O/c21-17-8-10-18(11-9-17)25-20(22-23-24-25)14-26-19-12-6-16(7-13-19)15-4-2-1-3-5-15/h1-13H,14H2 |
InChI Key |
PUIJKSDZRVUIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NN=NN3C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole typically involves the reaction of biphenyl derivatives with tetrazole precursors. One common method involves the reaction of 4-bromobenzyl bromide with 4-hydroxybiphenyl in the presence of a base to form the biphenyl-4-yloxy methyl intermediate. This intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the biphenyl and bromophenyl moieties.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various organic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrazoles, while oxidation and reduction can modify the biphenyl and bromophenyl groups .
Scientific Research Applications
5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes and receptors involved in various biological pathways. The biphenyl and bromophenyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on tetrazole derivatives significantly impact their physical properties and synthetic yields. Below is a comparison of key analogs:
Key Observations:
- Halogen Effects : Bromine substituents (as in the target compound and 5-(4-bromophenyl)-1H-tetrazole) increase molecular weight and lipophilicity compared to fluoro or chloro analogs. This may enhance membrane permeability in biological systems .
- Methoxy Groups : Methoxy-substituted derivatives (e.g., 4h, 4i) exhibit higher melting points (135–177°C), likely due to enhanced crystallinity from polar interactions .
- Synthetic Yields : Yields for diaryl tetrazoles range from 49% to 56%, influenced by steric hindrance and electron-withdrawing/donating substituents .
Pharmacological Activity of Tetrazole Analogs
- Angiotensin II Receptor Antagonism : CV-11974, a tetrazole-based compound, exhibits potent antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) and oral efficacy in hypertensive models. The 4-bromophenyl group in the target compound may similarly enhance receptor binding .
- Antimicrobial Activity : Chlorophenyl- and fluorophenyl-substituted tetrazoles (e.g., compound 4j in ) show antimicrobial properties, suggesting the bromophenyl group could confer analogous activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
